8-Thiabicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGBUJATBMORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Skeleton Construction: Core Strategies
The 8-thiabicyclo[3.2.1]octane framework is typically synthesized from tropinone-derived precursors. In one approach, tropinone (1 ) undergoes quaternization with methyl iodide to form a dimethylammonium iodide intermediate (2 ), which is treated with sodium sulfide to yield 3-ketobicyclooctane (3 ) (78% yield). This step installs the sulfur atom at the 8-position via nucleophilic displacement. Subsequent reaction with methylcyanoformate introduces a 2-carbomethoxy group, forming keto ester 4 . While this intermediate primarily positions the ester at C2, analogous strategies could target C3 by modifying the electrophilic trapping step.
Alternative routes employ palladium-catalyzed Suzuki coupling of enol triflates with arylboronic acids to functionalize the bicyclic core. For example, enol triflate 5 (derived from 4 ) undergoes cross-coupling to install aryl groups at C3, demonstrating the flexibility of late-stage functionalization. However, direct carboxylation at C3 requires tailored reagents or protective group strategies to avoid side reactions.
Stereochemical Considerations and Resolution
The 3-position of 8-thiabicyclo[3.2.1]octane is a stereogenic center, making enantioselective synthesis critical for pharmaceutical applications. Samarium iodide-mediated reductions of keto esters 7 and 8 yield diastereomeric alcohols, which are separated via flash chromatography or re-esterification protocols. For instance, treating mixed esters with aluminum trichloride and dimethyl sulfide cleaves the ester groups, enabling acid separation before re-esterification with trimethylsilyldiazomethane. This two-step process achieves 35–51% yields for 3α-aryl isomers and 11–18% for 3β-aryl derivatives.
Chiral bases, such as lithium amides derived from (R)- or (S)-binaphthyl, have been employed in enantioselective deprotonation of bicyclic ketones, achieving up to 85% enantiomeric excess (ee) at -94°C. These conditions favor the formation of a single enolate intermediate, which can be quenched with electrophiles (e.g., CO₂) to install the carboxylic acid with high optical purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and conditions for preparing 8-thiabicyclo[3.2.1]octane-3-carboxylic acid:
Chemical Reactions Analysis
Types of Reactions: 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
8-Thiabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets in biological systems. The sulfur atom in the bicyclic structure can form bonds with various biomolecules, influencing their function. This interaction can modulate enzymatic activity, receptor binding, or other cellular processes, depending on the specific context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Heteroatom Effects: Sulfur (S): Larger atomic radius and lower electronegativity compared to O or N. Oxygen (O): Higher electronegativity stabilizes the bicyclic framework via stronger hydrogen bonding, as seen in 8-oxabicyclo analogs. Collision cross-section data (CCS) for the oxa derivative (131.1–139.9 Ų) suggests distinct conformational stability under mass spectrometry . Nitrogen (N): Enables protonation at physiological pH, critical for bioactive azabicyclo derivatives. For example, 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (MW 245.32) is used in stable pharmaceutical formulations .
- Substituent Variations: The sulfone derivative (8,8-dioxo) exhibits higher polarity due to oxidized sulfur, altering solubility and reactivity . Benzyl or benzyloxycarbonyl groups in azabicyclo derivatives (e.g., C₁₆H₁₉NO₄, MW 289.33) enhance pharmacokinetic properties by modulating steric bulk .
Biological Activity
8-Thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound featuring a sulfur atom in its structure, which imparts unique biological properties. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure consists of a bicyclic framework with a carboxylic acid functional group. The presence of sulfur allows for distinctive interactions with biological molecules, influencing enzymatic activities and receptor binding.
The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The sulfur atom can form bonds with various biomolecules, modulating their function and affecting cellular processes such as neurotransmitter uptake.
Key Findings:
- Inhibition of DAT and SERT : Studies have shown that derivatives of this compound act as potent inhibitors of DAT and SERT, with varying selectivity profiles. For instance, certain analogs exhibit IC50 values in the nanomolar range, indicating strong inhibitory effects on DAT while displaying reduced activity at SERT .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | DAT Inhibition (IC50) | SERT Inhibition (IC50) |
|---|---|---|---|
| This compound | Contains sulfur; unique binding properties | 4.5 nM | >800-fold selectivity |
| 8-Azabicyclo[3.2.1]octane | Contains nitrogen; core structure in tropanes | Varies | Varies |
| 8-Oxabicyclo[3.2.1]octane | Contains oxygen; used in synthetic applications | Varies | Varies |
Case Studies
- Dopamine Transporter Inhibition : A series of studies investigated the binding affinity of 8-thiabicyclo compounds to DAT and SERT. One study reported that certain 3-aryl derivatives exhibited IC50 values as low as 7 nM for DAT inhibition, demonstrating significant selectivity over SERT .
- Therapeutic Applications : The compound's potential therapeutic applications are being explored in the context of drug development for conditions such as cocaine addiction, where selective inhibition of DAT could mitigate stimulant effects without significant side effects from SERT inhibition .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in medicinal chemistry:
- Drug Development : Researchers are investigating its use as a template for designing new drugs targeting specific molecular pathways involved in neurotransmitter transport.
- Biochemical Studies : Its ability to interact with biological molecules makes it useful for studying reaction mechanisms and biological processes.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 8-thiabicyclo[3.2.1]octane-3-carboxylic acid derivatives?
The synthesis typically involves 1,3-dipolar cycloaddition of cyclic azomethine ylides using dual catalytic systems (e.g., chiral ligands or organocatalysts) to construct the bicyclic core . Alternative routes include desymmetrization of tropinone derivatives via selective functionalization of the bicyclic scaffold . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized ketones or racemic mixtures.
Q. How is the structural integrity of this compound validated in pharmacopeial standards?
Pharmacopeial guidelines recommend reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity analysis . Nuclear Overhauser Effect (NOE) NMR experiments confirm stereochemistry, particularly for substituents at the 3-carboxylic acid position . Mass spectrometry (HRMS) with electrospray ionization (ESI) is used to verify molecular weight .
Q. What preliminary biological screening approaches are used for bicyclo[3.2.1]octane derivatives?
Derivatives are evaluated for CNS activity via receptor-binding assays (e.g., dopamine or serotonin transporters) . In vitro cytotoxicity is assessed using human cell lines (e.g., HEK293) with MTT assays, focusing on IC₅₀ values for structure-activity relationship (SAR) analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Contradictions often arise from stereochemical variations or metabolic instability . Strategies include:
- Comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions .
- Metabolite profiling using LC-MS to identify degradation products that alter activity .
- Crystallographic studies to correlate binding modes with activity (e.g., hydrogen bonding at the carboxylic acid group) .
Q. What strategies improve enantiomeric purity during the synthesis of bicyclo[3.2.1]octane derivatives?
- Chiral auxiliaries : Boc-protected intermediates enable isolation of enantiomers via column chromatography .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives .
- Asymmetric catalysis : Chiral palladium complexes in cycloaddition reactions yield >90% enantiomeric excess (ee) .
Q. How can computational modeling guide the optimization of bicyclo[3.2.1]octane derivatives for target selectivity?
- Docking simulations (e.g., AutoDock Vina) predict binding affinities to off-target receptors (e.g., σ₁ vs. σ₂ receptors) .
- Molecular dynamics (MD) simulations assess conformational stability in biological membranes .
- Quantum mechanical calculations (DFT) optimize substituent electronic profiles to enhance target engagement .
Methodological Considerations
- Synthetic Challenges : The sulfur atom in the bicyclo scaffold increases susceptibility to oxidation. Use of antioxidants (e.g., BHT) in reaction mixtures is critical .
- Analytical Pitfalls : Overlapping NMR signals for bridgehead protons require 2D-COSY or HSQC experiments for unambiguous assignment .
- Biological Assays : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to ensure reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
